molecular formula C17H25NO5 B3182315 tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate CAS No. 452340-95-3

tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate

Cat. No.: B3182315
CAS No.: 452340-95-3
M. Wt: 323.4 g/mol
InChI Key: XBKHRWZUBFHWJU-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a 2-hydroxyethyl chain, which is further linked to a 2,2-dimethyl-4H-benzo[d][1,3]dioxin aromatic system. The benzo[d][1,3]dioxin core consists of a fused benzene ring with two oxygen atoms at the 1,3-positions and a dimethyl-substituted dioxane ring.

Properties

IUPAC Name

tert-butyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKHRWZUBFHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with β2-adrenergic receptors, acting as an agonist The nature of these interactions involves binding to the receptor sites, leading to the activation of downstream signaling pathways

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with β2-adrenergic receptors can lead to increased cyclic AMP (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream effectors. These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Moreover, this compound may also impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to β2-adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades. The activation of these pathways results in the modulation of various cellular processes, including gene expression. For example, the increased cAMP levels can lead to the activation of transcription factors such as CREB (cAMP response element-binding protein), which regulates the expression of genes involved in cell survival and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethylcarbamate, a related compound, has a predicted boiling point of 489.1±45.0 °C and a density of 1.134±0.06 g/cm³ These properties suggest that the compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At higher doses, it may cause toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to cellular toxicity and adverse effects on organ function. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with β2-adrenergic receptors can influence the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, this compound may also affect the levels of key metabolites, such as glucose and fatty acids, by modulating the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the plasma membrane, where it interacts with β2-adrenergic receptors, or to the nucleus, where it influences gene expression. The precise subcellular localization of this compound can determine its specific biological effects and therapeutic potential.

Biological Activity

Chemical Identification:

  • IUPAC Name: tert-butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)carbamate
  • CAS Number: 452339-72-9
  • Molecular Formula: C17H23NO5
  • Molecular Weight: 321.37 g/mol

This compound is a derivative of benzo[d][1,3]dioxin and features a tert-butyl group, which is significant for its biological activity.

The biological activity of tert-butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate is primarily linked to its role as an impurity in Vilanterol, a selective β2 adrenergic receptor agonist. This receptor is crucial in mediating the effects of bronchodilation in respiratory therapies. The compound exhibits potential anti-inflammatory properties and may influence pathways associated with asthma and chronic obstructive pulmonary disease (COPD) treatment .

Pharmacological Properties

Research indicates that the compound may possess the following pharmacological properties:

  • Bronchodilation: As an impurity of Vilanterol, it may enhance airway relaxation.
  • Anti-inflammatory Effects: Potential to reduce inflammation in respiratory tissues.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Vilanterolβ2 agonistSelective for β2 receptors, used in asthma treatment
2-Hydroxyethyl carbamateSimple carbamate structureLacks dioxin moiety but shares some biological activities
Benzodioxole derivativesSimilar dioxole structureStudied for neuroprotective effects

The unique combination of the tert-butyl group with the dioxin structure may confer distinct biological activities not found in simpler analogs .

Case Studies

  • In Vitro Studies: Laboratory studies have shown that related compounds exhibit varying degrees of β2 receptor activation. These findings suggest that structural modifications can significantly influence biological activity .
  • Animal Models: Experimental models assessing the efficacy of Vilanterol impurities have demonstrated potential benefits in reducing airway hyperresponsiveness, indicating that this compound could play a role in therapeutic formulations .

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with di-(tert-butyl) carbamate and 2-bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone.
  • Reaction Conditions: The reaction is conducted under controlled temperatures using dichloromethane as a solvent.
  • Yield and Purification: The product is purified through recrystallization techniques to achieve high purity levels (up to 98%) .
PropertyValue
Boiling PointNot available
Purity98%
Storage ConditionsCool, dry place

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Aromatic System and Substituent Variations

Compound A : tert-Butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate ()
  • Core Structure : Thiazole ring fused with a dihydrobenzo[b][1,4]dioxine moiety.
  • Key Differences :
    • The benzo[b][1,4]dioxine system differs in oxygen positioning (1,4 vs. 1,3 in the target compound).
    • A methylsulfonyl group on the thiazole ring enhances electrophilicity, unlike the hydroxyethyl group in the target compound.
  • Synthesis : Utilizes di-tert-butyl dicarbonate for carbamate protection, analogous to Boc-group strategies in the target compound’s synthesis .
Compound B : tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate ()
  • Core Structure : Morpholine ring with benzyl and methyl substituents.
  • Key Differences :
    • The morpholine ring (six-membered, one oxygen, one nitrogen) contrasts with the benzo[d][1,3]dioxin’s fused aromatic system.
    • Benzyl and methyl groups increase hydrophobicity compared to the hydroxyethyl chain in the target compound.
Compound C : tert-Butyl2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-tetrazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate ()
  • Core Structure : 1,3-Dioxane ring with tetrazole-sulfonyl and phenyl groups.
  • Key Differences :
    • The 1,3-dioxane core lacks aromaticity, unlike the benzo[d][1,3]dioxin.
    • Sulfonyl and tetrazole groups introduce strong electron-withdrawing effects, altering reactivity compared to the target’s hydroxyethyl group.

Functional Group and Physicochemical Properties

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d][1,3]dioxin Hydroxyethyl, tert-butyl carbamate ~337.4 (estimated) Moderate solubility in polar solvents
Compound A () Thiazole + benzo[1,4]dioxine Methylsulfonyl, tert-butyl carbamate 463.0 (MS: [M+Na]⁺) Crystalline solid, high electrophilicity
Compound B () Morpholine Benzyl, methyl, tert-butyl carbamate ~306.4 (calculated) Hydrophobic, likely low aqueous solubility
Compound C () 1,3-Dioxane Tetrazole-sulfonyl, phenyl ~507.6 (CAS: 380460-37-7) High polarity due to sulfonyl group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate, and what are their key intermediates?

  • Methodology : The compound is synthesized via multi-step pathways involving protection, nucleophilic attack, and asymmetric transfer hydrogenation. A common precursor is 2-bromoacetophenone derivatives, which undergo protection of hydroxyl groups using tert-butyl carbamate, followed by catalytic reduction to introduce chirality .
  • Key Intermediates :

IntermediateRoleReference
(R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-oneChiral scaffold for enantiocontrol
6-Iodo-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-oneElectrophilic aromatic substitution precursor

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ at m/z 379.1784 for C18_{18}H25_{25}NO6_6) .
  • Chiral HPLC : To verify enantiomeric excess (>98% ee in asymmetric routes) .

Q. What are the solubility and stability profiles of the compound under standard laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests indicate degradation <5% after 6 months at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can asymmetric synthesis of the compound be optimized for higher enantiomeric excess (ee)?

  • Catalytic Strategies : Use chiral oxazaborolidine catalysts or enzymes (e.g., ketoreductases) for asymmetric reduction of ketone intermediates. Recent studies achieved 99% ee using Ru-BINAP complexes under hydrogenation conditions .
  • Reaction Parameters :

ParameterOptimal RangeImpact on ee
Temperature0–5°CMinimizes racemization
SolventTHF/EtOH (1:1)Enhances catalyst activity

Q. What challenges arise in purifying the compound, and how can column chromatography conditions be tailored for scalability?

  • Challenges : Co-elution of diastereomers and residual tert-butyl byproducts.
  • Solutions :

  • Use silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) for baseline separation .
  • Preparative HPLC with C18 columns for >99% purity in milligram-to-gram scales .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with improved bioactivity?

  • Applications :

  • DFT : Predicts stability of carbamate intermediates and transition states during synthesis .
  • Docking : Models interactions with biological targets (e.g., Mycobacterium protein tyrosine phosphatase B) using benzo[d][1,3]dioxin scaffolds .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Data Conflicts : Yields for iodinated intermediates vary from 52% (direct iodination) to 86% (azide-functionalized routes) .
  • Resolution : Optimize stoichiometry of iodinating agents (e.g., NIS vs. I2_2) and monitor reaction progress via TLC to minimize over-iodination .

Applications in Drug Discovery

Q. How is the compound utilized as an intermediate in developing β2_2-adrenergic agonists like Vilanterol?

  • Role : The benzo[d][1,3]dioxin core mimics catechol moieties in bronchodilators. Structural analogs (e.g., (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one) are critical for prolonged receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate

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